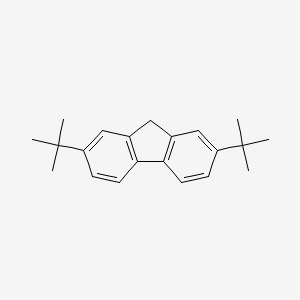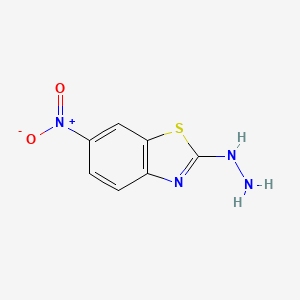
2,7-Di-tert-butylfluorene
Overview
Description
2,7-Di-tert-butylfluorene: is an organic compound with the molecular formula C21H26. It is a derivative of fluorene, where two tert-butyl groups are substituted at the 2 and 7 positions of the fluorene ring. This compound is known for its stability and is often used in various chemical applications due to its unique structural properties .
Mechanism of Action
Target of Action
2,7-Di-tert-butylfluorene is primarily used as an intermediate in the production of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the organic layers within the OLED, where it plays a crucial role in the emission of light.
Pharmacokinetics
It is soluble in toluene and hot methanol , which can influence its distribution and availability in the manufacturing process of OLEDs.
Result of Action
The incorporation of this compound into OLEDs results in devices that can efficiently emit light when an electric current is applied. This is a result of the compound’s molecular structure and electroluminescent properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored at -20°C and away from heat and oxidizing agents to maintain its stability . Additionally, dust formation should be avoided during handling . These factors can impact the compound’s efficacy in the production of OLEDs.
Biochemical Analysis
Biochemical Properties
2,7-Di-tert-butylfluorene plays a crucial role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . It can modulate the expression of genes related to antioxidant defense mechanisms, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to changes in the conformation of the target molecule, resulting in altered activity. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent and can be observed through histopathological examinations of the affected tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination from the body. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can significantly impact its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within these compartments can affect its activity and function, contributing to its overall biological impact.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,7-Di-tert-butylfluorene can be synthesized through two primary methods:
-
Reaction with Carbon Disulfide and Iron(III) Chloride:
Reactants: Fluorene, carbon disulfide, and iron(III) chloride.
Conditions: The reaction is carried out in the presence of 2-chloro-2-methylpropane.
-
Reaction with tert-Butyl Chloride:
Reactants: Fluorene and tert-butyl chloride.
Conditions: The reaction is carried out in the presence of iron(III) chloride.
Industrial Production Methods:
The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The reactions are conducted in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
2,7-Di-tert-butylfluorene undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of this compound can lead to the formation of fluorenone derivatives.
-
Substitution:
Reagents: Electrophilic reagents such as bromine or chlorine.
Conditions: Carried out in the presence of a catalyst like iron(III) chloride.
Products: Substitution reactions can yield halogenated derivatives of this compound.
Major Products Formed:
Fluorenone Derivatives: Formed through oxidation reactions.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,7-Di-tert-butylfluorene has several applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of new group 4 metal complexes containing aminofluorenyl ligands .
-
Biology and Medicine:
- Investigated for its potential use in drug development and medicinal chemistry.
- Studied for its interactions with biological molecules and potential therapeutic effects .
-
Industry:
Comparison with Similar Compounds
- 2,7-Di-tert-butyl-9-fluorenylmethanol
- 2,7-Di-tert-butyl-9-[(p-chlorophenyl)amino]methylene-fluorene
- Dihydrocyclohepta[def]fluorene
Comparison:
- Uniqueness: 2,7-Di-tert-butylfluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
- Stability: The presence of tert-butyl groups enhances the stability of the compound compared to its analogs.
- Applications: While similar compounds may have overlapping applications, this compound is particularly favored in the synthesis of OLED intermediates and new metal complexes .
Properties
IUPAC Name |
2,7-ditert-butyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYPLLGAQIQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399195 | |
| Record name | 2,7-Di-tert-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-05-6 | |
| Record name | 2,7-Di-tert-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)







![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)





